3-Chloro-2-methylsulfanylpropanoic acid
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Overview
Description
3-Chloro-2-methylsulfanylpropanoic acid: is an organic compound characterized by the presence of a chlorine atom, a methylsulfanyl group, and a carboxylic acid group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methylsulfanylpropanoic acid typically involves the chlorination of 2-methylsulfanylpropanoic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Chemistry: 3-Chloro-2-methylsulfanylpropanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Medicine: The compound and its derivatives are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various medical conditions.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylsulfanylpropanoic acid and its derivatives depends on their specific chemical structure and the target they interact with. Generally, these compounds may exert their effects by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interacting with cellular components: Modifying cellular pathways and processes by interacting with proteins, nucleic acids, or membranes.
Comparison with Similar Compounds
- 2-Chloro-3-methylsulfanylpropanoic acid
- 3-Chloro-2-ethylsulfanylpropanoic acid
- 3-Bromo-2-methylsulfanylpropanoic acid
Comparison: Compared to its similar compounds, 3-Chloro-2-methylsulfanylpropanoic acid is unique due to the specific positioning of the chlorine and methylsulfanyl groups, which influence its reactivity and potential applications. The presence of the chlorine atom at the third position and the methylsulfanyl group at the second position provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.
Properties
IUPAC Name |
3-chloro-2-methylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c1-8-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFENQFINLUIROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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